molecular formula C10H9F2NO2 B3184386 N-(2,3-difluorophenyl)-3-oxobutanamide CAS No. 1125702-46-6

N-(2,3-difluorophenyl)-3-oxobutanamide

Cat. No. B3184386
CAS RN: 1125702-46-6
M. Wt: 213.18
InChI Key: FROLYEWVSMDHPY-UHFFFAOYSA-N
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Description

N-(2,3-difluorophenyl)-3-oxobutanamide, also known as DFOB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFOB belongs to the class of compounds known as fluorinated ketones and has a unique chemical structure that makes it an attractive candidate for various research fields.

Mechanism of Action

The mechanism of action of N-(2,3-difluorophenyl)-3-oxobutanamide is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(2,3-difluorophenyl)-3-oxobutanamide has been shown to have a variety of biochemical and physiological effects, including reducing oxidative stress, decreasing inflammation, and improving cell viability. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,3-difluorophenyl)-3-oxobutanamide in lab experiments is its unique chemical structure, which makes it a useful tool for studying various biological processes. However, one of the limitations of using N-(2,3-difluorophenyl)-3-oxobutanamide is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-(2,3-difluorophenyl)-3-oxobutanamide. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-difluorophenyl)-3-oxobutanamide and its potential applications in various research fields.

Scientific Research Applications

N-(2,3-difluorophenyl)-3-oxobutanamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

N-(2,3-difluorophenyl)-3-oxobutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROLYEWVSMDHPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C(=CC=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655306
Record name N-(2,3-Difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1125702-46-6
Record name N-(2,3-Difluorophenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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